molecular formula C10H8Br2O3 B6213984 methyl 3-bromo-5-(2-bromoacetyl)benzoate CAS No. 2731007-26-2

methyl 3-bromo-5-(2-bromoacetyl)benzoate

Cat. No.: B6213984
CAS No.: 2731007-26-2
M. Wt: 336
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Description

Methyl 3-bromo-5-(2-bromoacetyl)benzoate is a brominated aromatic ester featuring a bromine atom at the 3-position and a 2-bromoacetyl group at the 5-position of the benzoate ring. This compound belongs to the family of substituted methyl benzoates, which are widely used as intermediates in organic synthesis, particularly in pharmaceuticals and agrochemicals. The presence of bromine and bromoacetyl groups enhances its reactivity, making it valuable for cross-coupling reactions and nucleophilic substitutions .

Properties

CAS No.

2731007-26-2

Molecular Formula

C10H8Br2O3

Molecular Weight

336

Purity

95

Origin of Product

United States

Preparation Methods

Sequential Bromination of Methyl 5-Acetylbenzoate

A direct approach involves brominating methyl 5-acetylbenzoate at two distinct positions. The acetyl group is brominated first due to its higher reactivity, followed by electrophilic aromatic substitution (EAS) at the 3-position.

Step 1: Bromination of the Acetyl Group
Methyl 5-acetylbenzoate undergoes α-bromination using bromine (Br2Br_2) or NN-bromosuccinimide (NBS) in the presence of a Lewis acid catalyst. For example, in dichloromethane at 0–5°C, bromine reacts with methyl 5-acetylbenzoate catalyzed by aluminum trichloride (AlCl3AlCl_3) to yield methyl 5-(2-bromoacetyl)benzoate. The reaction mechanism involves the formation of a bromonium ion intermediate, which attacks the enol form of the acetyl group.

Step 2: Regioselective Aromatic Bromination
The 3-position bromination is achieved via EAS. Using a mixture of Br2Br_2 and H2SO4H_2SO_4, the electron-withdrawing acetyl group directs bromination to the meta position relative to the ester group. The reaction is conducted at room temperature to minimize side reactions, yielding methyl 3-bromo-5-(2-bromoacetyl)benzoate.

Key Data:

StepReagents/ConditionsYield
1Br2Br_2, AlCl3AlCl_3, 0°C75–80%
2Br2Br_2, H2SO4H_2SO_4, RT65–70%

Palladium-Catalyzed Cross-Coupling and Halogenation

An alternative route leverages palladium catalysis to introduce the bromoacetyl group (Figure 1).

Step 1: Esterification of 3-Bromo-5-carboxybenzaldehyde
3-Bromo-5-carboxybenzaldehyde is esterified with methanol in the presence of sulfuric acid, forming methyl 3-bromo-5-formylbenzoate.

Step 2: Vinylboronate Coupling
The formyl group is converted to a vinyl group via a Suzuki-Miyaura coupling with potassium vinyltrifluoroborate, catalyzed by Pd(PPh3)4Pd(PPh_3)_4 in tetrahydrofuran (THF).

Step 3: α-Bromination of the Vinyl Group
The vinyl group is brominated using Br2Br_2 in acetic acid, yielding the bromoacetyl moiety. This step requires careful temperature control (0–5°C) to prevent over-bromination.

Key Data:

StepReagents/ConditionsYield
1CH3OHCH_3OH, H2SO4H_2SO_4, reflux90%
2Pd(PPh3)4Pd(PPh_3)_4, THF, 80°C85%
3Br2Br_2, CH3COOHCH_3COOH, 0°C70%

Critical Analysis of Reaction Conditions

Catalyst Selection for Bromination

Lewis acids like AlCl3AlCl_3 and FeBr3FeBr_3 enhance the electrophilicity of bromine but may cause ester hydrolysis. In contrast, H2SO4H_2SO_4 as a catalyst minimizes side reactions, particularly in aromatic bromination. For α-bromination, AlCl3AlCl_3 is preferred due to its ability to stabilize reactive intermediates.

Solvent Effects

Polar aprotic solvents (e.g., dichloromethane) improve bromine solubility and reaction homogeneity, while protic solvents (e.g., acetic acid) facilitate proton transfer in EAS.

Temperature Optimization

Low temperatures (0–5°C) suppress polybromination during α-bromination, whereas room temperature suffices for aromatic bromination due to slower reaction kinetics.

Comparative Evaluation of Synthetic Routes

MethodAdvantagesLimitationsOverall Yield
Sequential BrominationFewer steps, cost-effective reagentsRisk of over-bromination50–60%
Palladium-CatalyzedHigh regioselectivityExpensive catalysts, complex setup55–60%

Industrial-Scale Considerations

For large-scale production, the sequential bromination method is favored due to lower catalyst costs and simpler purification. However, strict control of bromine stoichiometry and reaction temperature is critical to achieving >90% purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-bromo-5-(2-bromoacetyl)benzoate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 3-bromo-5-(2-bromoacetyl)benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for potential use in drug development, particularly in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 3-bromo-5-(2-bromoacetyl)benzoate involves its interaction with nucleophiles and electrophiles. The bromine atoms and the bromoacetyl group are reactive sites that can participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species .

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural analogs include:

  • Methyl 3-bromo-5-methylbenzoate (CAS 478375-40-5): Substituted with a methyl group at the 5-position instead of bromoacetyl .
  • Methyl 3-bromo-5-(trifluoromethyl)benzoate (CAS 187331-46-0): Features a trifluoromethyl group at the 5-position, imparting distinct electronic and steric properties .
  • Methyl 3-bromo-5-(methoxymethyl)benzoate (CAS 1536222-27-1): Contains a methoxymethyl group, which is less reactive than bromoacetyl .
  • Methyl 3-bromo-5-isopropylbenzoate (CAS 1824056-61-2): Substituted with an isopropyl group, altering hydrophobicity .

Physicochemical Properties

Compound Molecular Formula Molecular Weight Key Substituents Reactivity Profile
Methyl 3-bromo-5-(2-bromoacetyl)benzoate C₁₀H₇Br₂O₃ 335.97 g/mol 3-Br, 5-(Br-acetyl) High (nucleophilic substitution)
Methyl 3-bromo-5-methylbenzoate C₉H₇BrO₂ 229.05 g/mol 3-Br, 5-CH₃ Moderate (stable ester)
Methyl 3-bromo-5-(trifluoromethyl)benzoate C₉H₆BrF₃O₂ 283.04 g/mol 3-Br, 5-CF₃ High (electron-withdrawing CF₃)
Methyl 3-bromo-5-(methoxymethyl)benzoate C₁₀H₁₁BrO₃ 259.10 g/mol 3-Br, 5-(CH₂OCH₃) Low (ether stability)

Key Research Findings

  • Synthetic Efficiency : this compound outperforms analogs in regioselective functionalization due to the dual reactivity of bromine and bromoacetyl groups .
  • Stability : Compared to ethyl 2-bromobenzoate (hydrolytic half-life = 12 hours), methyl esters generally exhibit slower hydrolysis, enhancing their utility in aqueous reactions .
  • Cost and Availability : Methyl 3-bromo-5-(trifluoromethyl)benzoate is commercially available at $70/g (1 g scale), whereas methyl 3-bromo-5-(methoxymethyl)benzoate costs ~$259/gram .

Q & A

Q. Q: What are the standard methods for synthesizing methyl 3-bromo-5-(2-bromoacetyl)benzoate?

A: The compound is typically synthesized via sequential functionalization of a benzoate precursor. A common approach involves:

Esterification : Methylation of the carboxylic acid group using methanol and a catalyst (e.g., H₂SO₄ or DCC) under reflux .

Bromoacetylation : Introduction of the 2-bromoacetyl group via Friedel-Crafts acylation using bromoacetyl bromide in the presence of a Lewis acid (e.g., AlCl₃) in anhydrous dichloromethane (DCM) .

Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) isolates the product. Yields typically range from 60–75% .

Advanced Synthesis Optimization

Q. Q: How can researchers minimize byproduct formation during bromoacetylation?

A: Key strategies include:

  • Temperature Control : Maintain reaction temperatures below 0°C to suppress undesired electrophilic aromatic substitution at competing positions .
  • Solvent Selection : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates and reduce side reactions .
  • Catalytic Additives : Add DMAP (4-dimethylaminopyridine) to enhance acylation efficiency and regioselectivity .

Basic Reactivity

Q. Q: What types of reactions are facilitated by the bromine substituents in this compound?

A: The bromine atoms enable:

  • Nucleophilic Substitution (SN₂) : Replacement with amines, thiols, or alkoxides in polar solvents (e.g., DMSO) .
  • Cross-Coupling Reactions : Suzuki-Miyaura couplings using Pd catalysts for biaryl synthesis .
  • Reduction : Conversion of the bromoacetyl group to a hydroxyl or amine derivative using LiAlH₄ or NaBH₄ .

Advanced Reactivity: Regioselectivity

Q. Q: How can regioselectivity be controlled during nucleophilic substitution at the 2-bromoacetyl group?

A:

  • Steric Effects : Bulky nucleophiles (e.g., tert-butoxy) favor substitution at the less hindered acetyl position.
  • Electronic Effects : Electron-withdrawing groups (e.g., Br) on the benzene ring direct nucleophiles to the para position via resonance stabilization .
  • Protecting Groups : Temporarily block reactive sites (e.g., using TBS ethers) to direct reactions to specific positions .

Basic Characterization

Q. Q: What analytical techniques are critical for characterizing this compound?

A:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., δ 2.8–3.2 ppm for bromoacetyl protons) .
  • Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., m/z 335.92 for [M+H]⁺) .
  • IR Spectroscopy : Detect carbonyl stretches (C=O at ~1700 cm⁻¹) and C-Br bonds (~600 cm⁻¹) .

Advanced Characterization Challenges

Q. Q: How can overlapping NMR signals be resolved for accurate structural analysis?

A:

  • 2D NMR Techniques : Use COSY and HSQC to differentiate coupled protons and assign carbon environments .
  • Deuterated Solvents : Replace DMSO-d₆ with CDCl₃ to reduce signal broadening caused by hydrogen bonding .
  • Variable Temperature NMR : Suppress dynamic effects (e.g., rotational barriers) that obscure splitting patterns .

Biological Applications

Q. Q: How is this compound used in biochemical assays?

A:

  • Enzyme Inhibition Studies : The bromoacetyl group acts as an electrophilic trap for cysteine residues in enzymes (e.g., proteases) .
  • Fluorescent Probes : Conjugation with fluorophores (e.g., dansyl chloride) enables tracking of cellular uptake via fluorescence microscopy .

Advanced Biological Applications

Q. Q: What strategies improve the bioavailability of analogs derived from this compound?

A:

  • Structural Modifications : Replace the methyl ester with a prodrug moiety (e.g., pivaloyloxymethyl) to enhance membrane permeability .
  • Salt Formation : Convert the free acid (post-ester hydrolysis) to a sodium or lysine salt for improved aqueous solubility .

Data Contradictions in Literature

Q. Q: How should researchers address discrepancies in reported reaction yields?

A:

  • Replicate Conditions : Verify solvent purity (e.g., anhydrous DCM) and catalyst activity (e.g., Pd(PPh₃)₄ vs. PdCl₂) .
  • Byproduct Analysis : Use LC-MS to identify impurities (e.g., debrominated products) that reduce apparent yields .

Computational Modeling

Q. Q: How can DFT calculations guide the design of derivatives?

A:

  • Reactivity Prediction : Calculate Fukui indices to identify electrophilic hotspots for functionalization .
  • Docking Studies : Model interactions with target proteins (e.g., kinases) to prioritize analogs for synthesis .

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